

# A Comparative Guide to Ferroptosis Inducers: ML162 vs. RSL3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. The induction of ferroptosis through small molecules offers a potential strategy to eliminate cancer cells, including those resistant to conventional therapies. Among the most widely studied ferroptosis inducers are **ML162** and RSL3. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

# **Mechanism of Action: A Shifting Paradigm**

Initially, both **ML162** and RSL3 were classified as direct and covalent inhibitors of Glutathione Peroxidase 4 (GPX4).[1][2][3][4] GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides, thereby protecting cells from oxidative damage and ferroptosis.[4][5] The established model suggested that by inactivating GPX4, these compounds lead to an accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering cell death.[5] [6]

However, recent compelling evidence has challenged this primary mechanism. A 2023 study demonstrated that both **ML162** and RSL3 do not directly inhibit purified GPX4 in cell-free enzymatic assays.[7][8][9] Instead, this research identified Thioredoxin Reductase 1 (TXNRD1), another key selenoprotein in cellular redox control, as a direct and efficient target of both molecules.[7][8][9] This suggests that the ferroptosis-inducing effects of **ML162** and RSL3



may be mediated, at least in part, through the inhibition of TXNRD1, leading to a broader disruption of cellular antioxidant defense systems.[7][8][10] Some studies also suggest that the effect of RSL3 on GPX4 might be context-dependent, possibly requiring an adaptor protein within the cellular environment.[11][12]

Despite this evolving understanding, both compounds remain potent inducers of ferroptosis in cellular contexts, leading to the hallmark increase in lipid peroxidation.[13][14][15][16]

# **Quantitative Performance Data**

The efficacy of **ML162** and RSL3 in inducing cell death is cell-line dependent. The following table summarizes their reported 50% inhibitory concentration (IC50) values in various cancer cell lines.



| Compound                                  | Target(s)                             | Cell Line                                 | IC50 Value  | Reference(s) |
|-------------------------------------------|---------------------------------------|-------------------------------------------|-------------|--------------|
| ML162                                     | GPX4 (cellular<br>context),<br>TXNRD1 | HRASG12V-<br>expressing BJ<br>fibroblasts | 25 nM       | [1][13]      |
| Wild-type BJ<br>fibroblasts               | 578 nM                                | [1][13]                                   |             |              |
| A549 (lung cancer)                        | ~15 μM (for<br>TrxR1 inhibition)      | [13]                                      |             |              |
| RSL3                                      | GPX4 (cellular<br>context),<br>TXNRD1 | HT-1080<br>(fibrosarcoma)                 | ~0.1 - 1 μM | [3]          |
| A549 (lung cancer)                        | ~0.5 μM                               | [9]                                       |             |              |
| HN3 (head and neck cancer)                | 0.48 μΜ                               | [17]                                      | _           |              |
| H1975 (non-<br>small cell lung<br>cancer) | 150 nM                                | [9][17]                                   | _           |              |
| MCF7 (breast cancer)                      | > 2 μM<br>(resistant)                 | [18]                                      |             |              |
| MDAMB415<br>(breast cancer)               | > 2 μM<br>(resistant)                 | [18]                                      | _           |              |
| ZR75-1 (breast cancer)                    | > 2 μM<br>(resistant)                 | [18]                                      | _           |              |

# **Signaling Pathway and Experimental Workflow**

To visualize the mechanism of action and a typical experimental approach for comparing these inducers, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]



- 3. medkoo.com [medkoo.com]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 15. biorxiv.org [biorxiv.org]
- 16. A Shortage of FTH Induces ROS and Sensitizes RAS-Proficient Neuroblastoma N2A Cells to Ferroptosis [mdpi.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Ferroptosis Inducers: ML162 vs. RSL3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604667#comparing-ml162-to-other-ferroptosis-inducers-like-rsl3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com